molecular formula C18H12ClF3N6OS B3035919 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338775-12-5

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3035919
CAS RN: 338775-12-5
M. Wt: 452.8 g/mol
InChI Key: XLCMSSOGLVDBCM-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H12ClF3N6OS and its molecular weight is 452.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Compounds from the [1,2,4]triazolo[1,5-a]pyridine class, including derivatives like 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Synthesis for Crop Protection

A synthetic route for early-stage sulfonamide herbicides, closely related to the chemical structure , has been developed. This synthesis involves the formation of the triazole ring as a final step, demonstrating the chemical's utility in agricultural applications (Bell, Fanwick, Graupner, Roth, 2006).

Anticancer Properties

A variation of this compound, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, shows significant anticancer effects. Replacing the acetamide group with alkylurea enhances antiproliferative activities against human cancer cell lines and reduces acute oral toxicity, indicating potential applications in cancer treatment (Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015).

Potential in Antiasthma Medication

Compounds from the [1,2,4]triazolo[1,5-c]pyrimidine series, structurally similar to the query compound, have shown activity as mediator release inhibitors, indicating potential for development into antiasthma agents (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, Torley, 1990).

Biological Activity in Cancer and Microbial Cell Lines

Certain fluorinated derivatives within the same chemical class have demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines. This suggests potential applications in cancer research and treatment (Dolzhenko, Tan, Dolzhenko, Chiu, Chui, 2008).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N6OS/c1-29-11-4-2-9(3-5-11)12-8-25-16-26-17(27-28(16)14(12)23)30-15-13(19)6-10(7-24-15)18(20,21)22/h2-8H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCMSSOGLVDBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC4=C(C=C(C=N4)C(F)(F)F)Cl)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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